3-Cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)thiourea
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Overview
Description
3-Cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound features a cyclohexyl group, a methyl group, and a piperidinyl group attached to the thiourea moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)thiourea typically involves the reaction of cyclohexyl isothiocyanate with 1-methylpiperidine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonylurea.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The piperidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfonylurea.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
3-Cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. Additionally, the compound can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-1-methyl-3-phenyl-2-thiourea: This compound has a phenyl group instead of a piperidinyl group.
N-Cyclohexyl-N’-methylthiourea: This compound lacks the piperidinyl group and has a simpler structure.
Uniqueness
3-Cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)thiourea is unique due to the presence of the piperidinyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3-cyclohexyl-1-methyl-1-(1-methylpiperidin-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3S/c1-16-10-8-13(9-11-16)17(2)14(18)15-12-6-4-3-5-7-12/h12-13H,3-11H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNKMGXIPBNEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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